2-(2-Oxoazocan-1-yl)acetic acid
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Overview
Description
2-(2-Oxoazocan-1-yl)acetic acid is a compound with the molecular formula C9H15NO3 and a molecular weight of 185.22 g/mol . It is a lactam derivative, which means it contains a cyclic amide structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxoazocan-1-yl)acetic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an amino acid derivative with a suitable carbonyl compound to form the lactam ring. The reaction conditions often include the use of a base to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxoazocan-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the lactam ring to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-(2-Oxoazocan-1-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Industry: Used in the production of specialized chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Oxoazocan-1-yl)acetic acid involves its interaction with specific molecular targets. The lactam ring can form hydrogen bonds with proteins, influencing their structure and function. This interaction can modulate various biological pathways, making the compound useful in studying protein dynamics and interactions .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety but different biological functions.
Oxazole derivatives: Compounds with a similar heterocyclic structure but different chemical properties and applications.
Uniqueness
2-(2-Oxoazocan-1-yl)acetic acid is unique due to its specific lactam structure, which allows it to interact with proteins in a distinct manner. This makes it particularly valuable in proteomics research and other scientific applications .
Properties
IUPAC Name |
2-(2-oxoazocan-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c11-8-5-3-1-2-4-6-10(8)7-9(12)13/h1-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCYQGLJBTMBDSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(C(=O)CC1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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